molecular formula C7H11NO2 B15053806 (1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate

(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B15053806
M. Wt: 141.17 g/mol
InChI Key: XRILGDCLXWSSHU-HSUXUTPPSA-N
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Description

(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a synthetic compound known for its unique bicyclic structure. This compound is of significant interest in the field of organic chemistry and pharmaceutical research due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

The synthesis of (1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate involves multiple steps, including substitution reactions, cyanation, and deprotection processesIndustrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Scientific Research Applications

(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly protease inhibitors used in the treatment of diseases like hepatitis C.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

    Industry: The compound is used in the production of various chemical products and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. It acts as a functional analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and functions as a GABAB receptor agonist. By binding to and activating these receptors in the central nervous system, it mimics the effects of GABA, leading to various physiological responses.

Comparison with Similar Compounds

(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other similar compounds, such as:

    (1r,2r,5s)-Baclofen hydrochloride: This compound shares a similar bicyclic structure and is also a GABAB receptor agonist.

    3-Azabicyclo[3.1.1]heptanes: These compounds have a similar core structure and are used as bioisosteres in drug design.

    2-Azabicyclo[3.2.1]octanes: These nitrogen-containing heterocycles are used in drug discovery and have unique structural properties.

The uniqueness of this compound lies in its specific configuration and its role as an intermediate in the synthesis of important pharmaceuticals.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl (1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-5-2-4(5)3-8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6-/m1/s1

InChI Key

XRILGDCLXWSSHU-HSUXUTPPSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@@H]2C[C@@H]2CN1

Canonical SMILES

COC(=O)C1C2CC2CN1

Origin of Product

United States

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